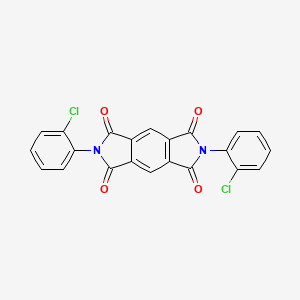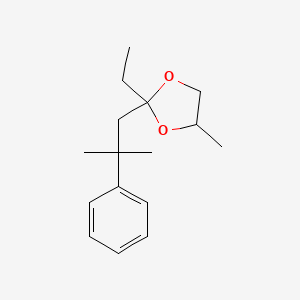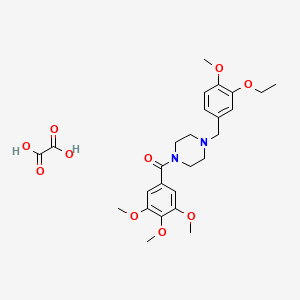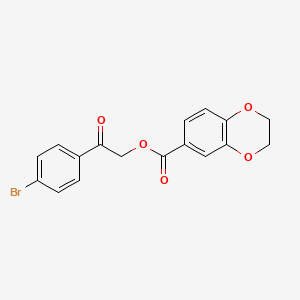
2,6-Bis(2-chlorophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone
Overview
Description
2,6-Bis(2-chlorophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound with a unique structure that includes a pyrroloisoindole core and two chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-chlorophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under specific conditions. For example, a precursor containing the necessary functional groups can be subjected to cyclization in the presence of a strong acid or base, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for reaction control and product isolation. The use of high-throughput screening and optimization techniques can significantly enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2-chlorophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2,6-Bis(2-chlorophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2,6-Bis(2-chlorophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(2-bromophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone: Similar structure but with bromine atoms instead of chlorine.
2,6-Bis(2-fluorophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone: Fluorine atoms replace the chlorine atoms.
Uniqueness
The presence of chlorine atoms in 2,6-Bis(2-chlorophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from its bromine and fluorine analogs.
Properties
IUPAC Name |
2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10Cl2N2O4/c23-15-5-1-3-7-17(15)25-19(27)11-9-13-14(10-12(11)20(25)28)22(30)26(21(13)29)18-8-4-2-6-16(18)24/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLBWDQIEJSDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=CC=C5Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216462 | |
| Record name | 2,6-Bis(2-chlorophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6626-72-8 | |
| Record name | 2,6-Bis(2-chlorophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006626728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC58280 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58280 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Bis(2-chlorophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-BIS(2-CHLOROPHENYL)PYRROLO(3,4-F)ISOINDOLE-1,3,5,7(2H,6H)-TETRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCM2W2UN3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N,N-dipropylbenzamide](/img/structure/B5196673.png)


![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5196687.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5196690.png)
![1-Chloro-3-[3-(3-chlorophenoxy)propoxy]benzene](/img/structure/B5196698.png)
![4-[[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]methyl]-2-methoxyphenol](/img/structure/B5196700.png)
![(3R*,4R*)-1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5196704.png)
![6-(4-cyclopentyl-1,4-diazepan-1-yl)-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5196705.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B5196708.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5196723.png)
![3-[[5-(2-Carboxyethylcarbamoyl)naphthalene-1-carbonyl]amino]propanoic acid](/img/structure/B5196742.png)

